molecular formula C37H42N2O9 B1203205 Milliamine H CAS No. 91197-53-4

Milliamine H

Cat. No. B1203205
CAS RN: 91197-53-4
M. Wt: 658.7 g/mol
InChI Key: HRUJEWFJYODYPE-YAJLYFIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milliamine H is a natural product found in Euphorbia milii with data available.

Scientific Research Applications

Milliamine H and I: Peptide Esters from Euphorbia Milii

Marston and Hecker (1984) isolated two diesters of the diterpene alcohol 20-deoxy-5ζ-hydroxyphorbol, named milliamines H and I, from Euphorbia milii. Milliamine H contains a 2-[2-(methylamino)benzoyl]aminobenzoyl dipeptide moiety, showing weak irritant activities (Marston & Hecker, 1984).

Molluscicidal Activity of Milliamines

Zani, Marston, Hamburger, and Hostettmann (1993) discovered milliamines, including milliamine L, from Euphorbia milii var. hislopii. These compounds exhibited significant molluscicidal activity, particularly milliamine L, which showed high potency at a concentration of 4 nM (Zani et al., 1993).

Analytical Procedures for Milliamine L

Nascimento and Zani (1999) developed a chromatographic method for quantifying milliamine L in crude latex, a potent molluscicidal substance. This method supports the standardization of latex in terms of active components, considering its potential as an alternative to synthetic molluscicides (Nascimento & Zani, 1999).

Euphorbia Milii: Source of Milliamines

Marston and Hecker (1983) isolated ingenol esters, including milliamines A-G, from Euphorbia milii. These compounds showed varying degrees of irritant activity, with some not promoting tumor growth in mice (Marston & Hecker, 1983).

properties

CAS RN

91197-53-4

Product Name

Milliamine H

Molecular Formula

C37H42N2O9

Molecular Weight

658.7 g/mol

IUPAC Name

[(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-4,8,12,12,15-pentamethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[[2-(methylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C37H42N2O9/c1-18-16-24-28-34(5,6)37(28,48-21(4)40)31(20(3)35(24,45)27-17-19(2)30(42)36(27,46)29(18)41)47-33(44)23-13-9-11-15-26(23)39-32(43)22-12-8-10-14-25(22)38-7/h8-17,20,24,27-29,31,38,41,45-46H,1-7H3,(H,39,43)/t20-,24+,27+,28-,29-,31-,35-,36+,37-/m1/s1

InChI Key

HRUJEWFJYODYPE-YAJLYFIVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4([C@@H](C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC

synonyms

milliamine H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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